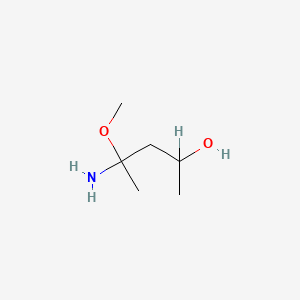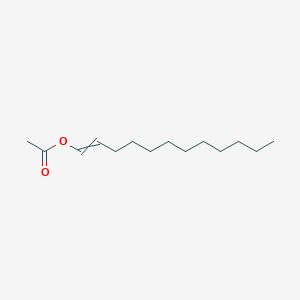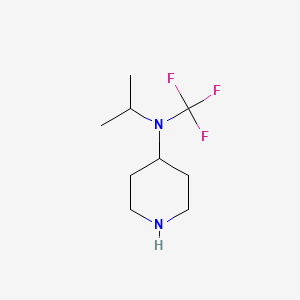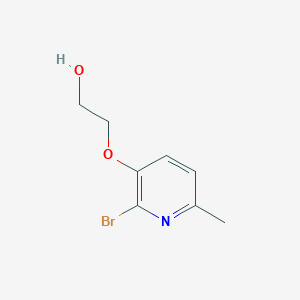![molecular formula C12H21NO2S B13949376 2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)
2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a mercaptomethyl group, which is a sulfur-containing functional group, and an azaspirodecane core, which is a bicyclic structure with nitrogen. The presence of these functional groups and the spirocyclic structure makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the mercaptomethyl group via a thiolation reaction. The final step involves the addition of the acetic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic core or the mercaptomethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified spirocyclic structures.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The spirocyclic structure may also interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
- 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
- 2-(8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid
Uniqueness
2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and biological activity. The spirocyclic structure also contributes to its uniqueness, providing a rigid and stable framework that can interact with various molecular targets in specific ways.
Propiedades
Fórmula molecular |
C12H21NO2S |
|---|---|
Peso molecular |
243.37 g/mol |
Nombre IUPAC |
2-[8-(sulfanylmethyl)-2-azaspiro[4.5]decan-2-yl]acetic acid |
InChI |
InChI=1S/C12H21NO2S/c14-11(15)7-13-6-5-12(9-13)3-1-10(8-16)2-4-12/h10,16H,1-9H2,(H,14,15) |
Clave InChI |
IQVUPLHLWDCQOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CS)CCN(C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



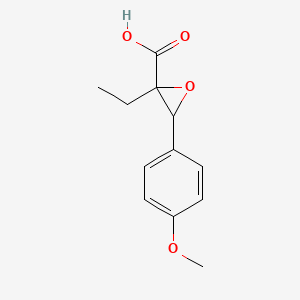

![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)

![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
